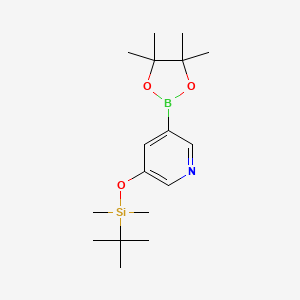

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

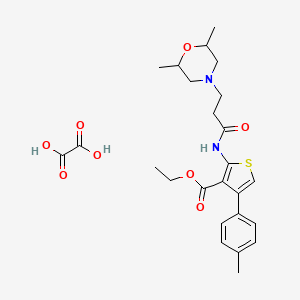

“5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of organoboron reagents like “this compound” often involves the use of Knochel-Grignard reagents, which are known for their functional group tolerance .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic ester group (Bpin). The Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the boronic ester group (Bpin). The Bpin moiety is remarkably small, which minimizes steric interactions and influences the reactivity of the compound .Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is utilized in organic synthesis, particularly in the preparation of tert-butyl esters. A novel protocol demonstrates the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters with high yields, emphasizing its utility in cross-coupling reactions and the production of a variety of substrates including benzenes, pyridines, and quinolines (Li et al., 2014).

Analytical Challenges and Solutions

In analytical chemistry, pinacolboronate esters like this compound pose unique challenges due to their facile hydrolysis. Innovative approaches are necessary for stabilizing and analyzing these esters, leading to the development of advanced chromatographic methods (Zhong et al., 2012).

Role in Suzuki Coupling

This compound plays a significant role in Suzuki coupling reactions. For instance, 3-Pyridylboronic acid and its pinacol ester, closely related to this compound, are used in Suzuki coupling for the synthesis of complex organic compounds like quinolines (Li et al., 2005).

Catalytic Applications

The compound finds applications in catalytic processes as well. For example, it's used in decarboxylative borylation of aryl and alkenyl carboxylic acids, showcasing its role in organic synthesis involving carboxylic acid as building blocks (Cheng et al., 2017).

Applications in Polymer Chemistry

In the field of polymer chemistry, boronic esters like the one are involved in reactions leading to the creation of novel polymers. These compounds can undergo radical polymerization, leading to the synthesis of conventionally inaccessible copolymers (Makino et al., 2020).

Fluorescence and Sensing Applications

Additionally, compounds similar to this compound are used in fluorescence-based applications and as sensors for detecting carbohydrates, demonstrating its versatility in analytical and sensor technologies (Hashemzadeh et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura cross-coupling reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers its organic group to palladium .

Biochemical Pathways

The compound’s action primarily affects the pathway of carbon-carbon bond formation in organic synthesis . The downstream effects include the creation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction .

Pharmacokinetics

Its stability, reactivity, and solubility can impact its effectiveness in reactions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is crucial in fields like medicinal chemistry, where these reactions can help create new pharmaceuticals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the reaction conditions must be carefully controlled to ensure the compound’s effective action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxysilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-10-13(11-19-12-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPERGWONXHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)